N-(2,4-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
N-(2,4-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a triazolo-pyridazine derivative characterized by a pyridin-3-yl substituent on the triazole ring and a 2,4-dimethylphenyl acetamide group linked via a sulfanyl bridge.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-13-5-6-16(14(2)10-13)22-18(27)12-28-19-8-7-17-23-24-20(26(17)25-19)15-4-3-9-21-11-15/h3-11H,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBSSRJNIPSVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the pyridin-3-yl group and the 2,4-dimethylphenyl group. The final step usually involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a core [1,2,4]triazolo[4,3-b]pyridazine scaffold with several analogs but differs in substituent composition:
Pharmacological Properties
Biological Activity
N-(2,4-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including cytotoxicity, enzyme inhibition, and pharmacological applications.
Chemical Structure and Properties
The compound features a unique structure that integrates a triazolo-pyridazine moiety with a sulfanyl group and an acetic acid derivative. The molecular formula is with a molecular weight of approximately 344.45 g/mol.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity in vitro:
- A549 (Lung Cancer) : IC50 = 1.06 μM
- MCF-7 (Breast Cancer) : IC50 = 1.23 μM
- HeLa (Cervical Cancer) : IC50 = 2.73 μM
These results suggest that the compound may serve as a promising candidate for further development in cancer therapy .
Enzyme Inhibition
The compound has been investigated for its inhibitory activity against several enzymes linked to cancer progression. Notably, it has shown potent inhibition of the c-Met kinase , which is often overexpressed in various malignancies:
- c-Met Inhibition : IC50 = 0.090 μM
This level of inhibition is comparable to known inhibitors like Foretinib (IC50 = 0.019 μM), indicating its potential as a targeted therapeutic agent .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Induction of Apoptosis : Studies have demonstrated that the compound can induce late apoptosis in A549 cells.
- Cell Cycle Arrest : The compound appears to cause G0/G1 phase arrest in cancer cells, which could contribute to its cytotoxic effects .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with related triazolo-pyridazine derivatives:
| Compound Name | IC50 (μM) | Target |
|---|---|---|
| This compound | 1.06 (A549) | c-Met |
| Foretinib | 0.019 | c-Met |
| Compound 12e | 1.06 (A549) | c-Met |
This table highlights the promising potency of this compound in comparison to established inhibitors.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound and its analogs:
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Base | 3-Picoline | |
| Catalyst | N-Aryl-sulfilimine | |
| Solvent | Anhydrous DCM/THF | |
| Reaction Time | 12–24 h (RT) |
Basic: Which spectroscopic and crystallographic techniques validate its structural integrity?
Answer:
- X-ray Crystallography : Resolve the triazolopyridazine core geometry and acetamide conformation. For example, monoclinic P2₁/c symmetry with unit cell parameters (a = 18.220 Å, b = 8.118 Å, c = 19.628 Å) was reported for analogous sulfanyl-acetamide derivatives .
- NMR Analysis : Confirm regioselectivity via ¹H-NMR (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm) and ¹³C-NMR (sulfanyl carbon at δ 45–50 ppm) .
- Mass Spectrometry : Validate molecular weight using ESI-MS (expected [M+H]⁺ ~500–550 Da) .
Note : Intramolecular N–H···N hydrogen bonds (2.1–2.3 Å) stabilize folded conformations, detectable via XRD .
Advanced: How can structure-activity relationship (SAR) studies guide bioactivity optimization?
Answer:
Focus on modifying substituents while retaining the triazolopyridazine scaffold:
- Pyridin-3-yl Group : Replace with pyridin-2-yl or pyridin-4-yl to assess binding pocket compatibility in enzyme targets .
- Sulfanyl Linker : Substitute with sulfonyl or methylene groups to evaluate electronic effects on receptor affinity .
- Acetamide Tail : Introduce bulkier aryl groups (e.g., 4-chlorophenyl) to probe steric hindrance .
Q. Methodology :
Synthesize 10–15 analogs with systematic substitutions.
Screen against target enzymes (e.g., kinases) using fluorescence polarization assays.
Correlate IC₅₀ values with structural features via QSAR modeling.
Advanced: How should researchers resolve contradictions in spectroscopic or crystallographic data?
Answer:
Contradictions often arise from polymorphism or solvent-dependent conformations. Strategies include:
- Multi-Technique Validation : Cross-validate XRD data with DFT-optimized structures (e.g., Gaussian 16 at B3LYP/6-31G* level) .
- Dynamic NMR : Detect rotameric equilibria in the acetamide chain (e.g., variable-temperature ¹H-NMR in DMSO-d₆) .
- Database Surveys : Compare with Cambridge Structural Database entries (e.g., CSD code ARARUI for analogous sulfanyl-acetamides) .
Example : Conflicting dihedral angles (e.g., 42° vs. 67° in pyrimidine-benzene rings) may indicate flexible binding modes .
Advanced: What insights do crystal structures provide for pharmacological targeting?
Answer:
Crystal structures reveal:
- Hydrogen-Bond Networks : The pyridin-3-yl group forms π-π stacking (3.5–4.0 Å) with aromatic residues in enzyme active sites .
- Solvent Channels : Disordered water molecules near the sulfanyl group suggest hydration-dependent binding .
- Conformational Flexibility : The acetamide tail adopts multiple rotamers, enabling adaptive docking into hydrophobic pockets .
Application : Use PyMOL to model interactions with ATP-binding sites (e.g., EGFR kinase) for lead optimization .
Advanced: How to assess its mechanism of action in enzyme inhibition studies?
Answer:
- Enzyme Assays : Perform kinetic assays (e.g., NADPH depletion for oxidoreductases) to determine inhibition type (competitive/uncompetitive) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to identify entropy-driven interactions .
- Mutagenesis Studies : Replace active-site residues (e.g., Lys123Ala in target enzymes) to validate binding hypotheses .
Note : Prior patents (e.g., U.S. Pat. 5,177,206) describe triazolopyrimidines as kinase inhibitors, suggesting analogous targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
